N-(1-benzothiophen-5-yl)-2-methylsulfonylbenzamide
Description
N-(1-Benzothiophen-5-yl)-2-methylsulfonylbenzamide (CAS RN: 896366-02-2) is a benzamide derivative featuring a benzothiophene moiety linked to a 2-methylsulfonyl-substituted benzamide group. Its molecular formula is C₁₆H₁₃NO₃S₂, with a molecular weight of 331.404 g/mol and a monoisotopic mass of 331.033685 . The methylsulfonyl group at the ortho (2-) position of the benzamide ring may influence its electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c1-22(19,20)15-5-3-2-4-13(15)16(18)17-12-6-7-14-11(10-12)8-9-21-14/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZFZKUNAQFCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326443 | |
| Record name | N-(1-benzothiophen-5-yl)-2-methylsulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677832 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896366-02-2 | |
| Record name | N-(1-benzothiophen-5-yl)-2-methylsulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-2-methylsulfonylbenzamide typically involves the reaction of 1-benzothiophen-5-amine with 2-methylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-2-methylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-2-methylsulfonylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- The propane-sulfonyl group increases molecular weight by ~8.5%, likely enhancing lipophilicity and altering solubility profiles.
- Positional isomerism (ortho vs. meta) may affect steric interactions in biological targets or crystallization behavior.
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